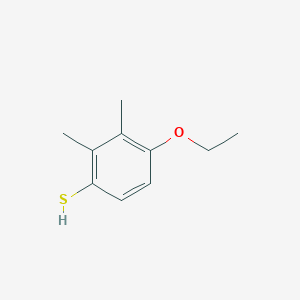
2-((6-chloro-2H-chromen-3-yl)methylene)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2E)-3- (6-chloro-2H-chromen-3-yl)acrylic acid” is a biochemical used for proteomics research . It has a molecular formula of C12H9ClO3 and a molecular weight of 236.65 .
Molecular Structure Analysis
The molecule “methyl (2S)-2-[(6-chloro-2H-chromen-3-yl)formamido]propanoate” contains a total of 35 bonds. There are 21 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds .Physical And Chemical Properties Analysis
The compound “(2E)-3- (6-chloro-2H-chromen-3-yl)acrylic acid” is a solid at room temperature. It has a predicted melting point of 138.98° C and a predicted boiling point of 449.5° C at 760 mmHg. The predicted density is 1.5 g/cm3 and the predicted refractive index is n20D 1.69 .Applications De Recherche Scientifique
Facile Synthesis
A study by Guha et al. (2015) discusses a facile synthesis method involving 2-hydroxychalcones and indane-1,3-dione, yielding 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones. This method demonstrates the compound's utility in creating complex structures through an aerial oxidation process, highlighting its potential in synthetic chemistry for developing novel compounds with specific functions (Guha et al., 2015).
Nucleophilic Addition Reactions
Mahmoud et al. (2008) explore the synthesis and reactions of indeno[1,2-c]chromene derivatives, revealing the compound's propensity for undergoing nucleophilic addition. This property can be exploited in designing and synthesizing new molecules with potential biological or material applications (Mahmoud et al., 2008).
Tautomeric Stabilization
Sigalov et al. (2019) have synthesized derivatives showing tautomeric stabilization facilitated by intra- and intermolecular hydrogen bonds. This study provides insights into the compound's structural flexibility and its implications for designing molecules with specific physicochemical properties (Sigalov et al., 2019).
Three-Component Condensation Reaction
Sadeghi et al. (2015) report the synthesis of indeno[1,2-b]chromene derivatives via a three-component condensation reaction, showcasing the compound's versatility in forming functionalized structures. This method points to its potential in organic synthesis, particularly in creating molecules with biological relevance or material science applications (Sadeghi et al., 2015).
Novel Scaffolds Synthesis
Al-Kawkabani et al. (2013) describe the synthesis of novel scaffolds based on the reaction with various active methylene compounds, indicating the compound's utility in generating diverse molecular architectures. This capability is crucial for the development of new drugs or materials with specific properties (Al-Kawkabani et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(6-chloro-2H-chromen-3-yl)methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClO3/c20-13-5-6-17-12(9-13)7-11(10-23-17)8-16-18(21)14-3-1-2-4-15(14)19(16)22/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXKDSZGICTWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C=C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)

![2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644302.png)




![ethyl 2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644310.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylthio)acetamide](/img/structure/B2644311.png)
![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2644312.png)
